1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is characterized by the presence of a benzofuran ring substituted with an ethyl group and an ethanamine moiety
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been shown to exhibit cytotoxic activity in various cancer cell lines .
Mode of Action
Studies on similar compounds suggest that they may have pro-oxidative effects and increase reactive oxygen species in cancer cells . This could potentially lead to apoptosis or programmed cell death .
Biochemical Pathways
It is suggested that similar compounds may induce apoptosis in cancer cells, possibly through the activation of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . They also inhibit the release of proinflammatory interleukin 6 (IL-6) in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Some benzofuran derivatives have been tested for their cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. These studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit the highest cytotoxicity . This suggests that this compound may exert its effects through similar mechanisms.
Preparation Methods
The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethylbenzofuran.
Reaction Conditions: The benzofuran derivative is then subjected to a series of reactions, including alkylation and amination, to introduce the ethanamine group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives:
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMKSIKDRVVLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273682 | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-25-0 | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926227-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-α-methyl-2-benzofuranmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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